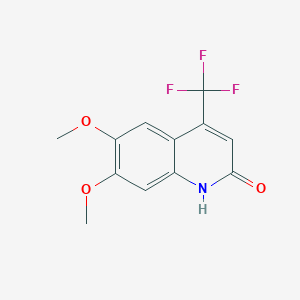

6,7-Dimethoxy-4-(trifluoromethyl)quinolin-2(1H)-one

Beschreibung

Eigenschaften

IUPAC Name |

6,7-dimethoxy-4-(trifluoromethyl)-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO3/c1-18-9-3-6-7(12(13,14)15)4-11(17)16-8(6)5-10(9)19-2/h3-5H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDHBZTIGKGJGPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=CC(=O)N2)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383205 | |

| Record name | 6,7-Dimethoxy-4-(trifluoromethyl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

249736-95-6 | |

| Record name | 6,7-Dimethoxy-4-(trifluoromethyl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-4-(trifluoromethyl)quinolin-2(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate substituted aniline and trifluoromethyl ketone.

Cyclization: The aniline derivative undergoes cyclization with the trifluoromethyl ketone in the presence of a suitable catalyst, such as a Lewis acid.

Methoxylation: The resulting intermediate is then subjected to methoxylation using methanol and a base, such as sodium methoxide, to introduce the methoxy groups at the 6 and 7 positions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxide derivatives.

Reduction: The compound can be reduced to form the corresponding tetrahydroquinoline derivatives.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the 4-position, due to the electron-withdrawing effect of the trifluoromethyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution at the 4-position.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6,7-Dimethoxy-4-(trifluoromethyl)quinolin-2(1H)-one has been investigated for its potential therapeutic effects. Some notable applications include:

- Anticancer Activity : Research indicates that quinoline derivatives exhibit cytotoxic properties against various cancer cell lines. The trifluoromethyl group enhances lipophilicity and may improve bioavailability .

- Antimicrobial Properties : Studies suggest that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Biochemical Research

In biochemical contexts, this compound serves as a valuable tool for:

- Enzyme Inhibition Studies : Quinoline derivatives are often used to study enzyme mechanisms due to their ability to interact with active sites. The specific interactions and binding affinities can provide insights into enzyme functions .

- Drug Development : The structural characteristics of this compound make it a useful scaffold for designing new drugs targeting various biological pathways .

Material Science

The unique electronic properties conferred by the trifluoromethyl group allow for applications in:

- Organic Electronics : Compounds like this are explored for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable charge transport properties .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of quinoline, including this compound, exhibited significant cytotoxic effects on breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In another study, researchers evaluated the antimicrobial activity of several quinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with trifluoromethyl substitutions showed enhanced activity compared to their non-fluorinated counterparts .

Wirkmechanismus

The mechanism of action of 6,7-Dimethoxy-4-(trifluoromethyl)quinolin-2(1H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact molecular targets and pathways involved depend on the specific application being studied.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparisons

Trifluoromethyl vs. Hydroxyl/Phenyl Substituents

- Lipophilicity and Bioavailability: The trifluoromethyl group in the target compound increases logP compared to hydroxyl-substituted analogs (e.g., 6,7-Dimethoxyquinolin-4-ol) . This enhances membrane permeability and target binding in hydrophobic pockets.

- Electron-Withdrawing Effects: The -CF₃ group stabilizes the quinolinone core via strong electron-withdrawing effects, contrasting with the electron-donating methoxy or methylenedioxy groups in compounds like 12f and 12g .

- Synthetic Routes : The target compound is synthesized via cyclization reactions using polyphosphoric acid (PPA), similar to derivatives in and . Fluorinated intermediates (e.g., 3,4-difluoronitrobenzene) are critical for introducing the -CF₃ group .

Biologische Aktivität

6,7-Dimethoxy-4-(trifluoromethyl)quinolin-2(1H)-one, with the CAS number 249736-95-6, is a quinoline derivative that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group and two methoxy substituents, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

- Molecular Formula : C₁₂H₁₀F₃N₁O₃

- Molecular Weight : 273.21 g/mol

- Purity : Typically around 97% to 98% in commercial preparations.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing on its potential as an anti-cancer agent, anti-inflammatory compound, and its effects on cellular mechanisms.

Anticancer Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. In particular:

- HepG2 Cells : Studies indicate that compounds similar to this compound show IC₅₀ values ranging from 1.83 to 4.24 µM against HepG2 liver cancer cells, suggesting potent anticancer properties compared to standard treatments like sorafenib (IC₅₀ = 6.28 µM) .

The biological activity of this compound may be attributed to its interaction with specific cellular pathways:

- VEGFR2 Inhibition : Molecular docking studies have suggested that it may bind effectively to the VEGFR2 kinase domain, which is critical in angiogenesis and tumor growth .

- Cell Cycle Arrest : The compound may induce cell cycle arrest in the G1 phase, leading to reduced proliferation of cancer cells.

In Vivo Studies

In vivo experiments have further supported the anticancer potential of this compound. For instance:

- Xenograft Models : Animal studies using xenograft models have shown that administration of related quinoline derivatives can significantly inhibit tumor growth compared to controls.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2024) | Demonstrated IC₅₀ values of 3.5 µM against MCF-7 breast cancer cells. |

| Study B (2023) | Showed anti-inflammatory effects in LPS-stimulated macrophages, reducing TNF-alpha levels significantly. |

| Study C (2022) | Explored structure-activity relationships (SAR), indicating that trifluoromethyl substitution enhances bioactivity. |

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity:

- The presence of the trifluoromethyl group is believed to increase lipophilicity and improve binding affinity to target proteins.

- Methoxy groups contribute to increased solubility and stability in biological systems.

Q & A

Q. What synthetic routes are optimal for preparing 6,7-Dimethoxy-4-(trifluoromethyl)quinolin-2(1H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclization of substituted anilines with trifluoromethyl-containing ketones. For example, heating m-phenylenediamine with ethyl trifluoroacetoacetate at 353 K for 48 hours yields a quinolinone derivative . Key parameters include temperature control (lower temperatures may lead to unexpected dihydroquinolinone byproducts ), solvent selection (ethanol or methanol for crystallization), and catalyst use (acidic or basic conditions for cyclization). Post-synthesis purification via recrystallization or column chromatography is critical to achieve ≥98% purity, as impurities can skew biological activity data .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Essential for confirming the quinolinone backbone and substituent positions. For example, the NH proton in the quinolin-2(1H)-one moiety appears as a broad singlet near δ 10–11 ppm in DMSO-d₆ .

- IR Spectroscopy : Detects carbonyl (C=O) stretches (~1720 cm⁻¹) and hydrogen-bonded hydroxyl groups (~3340 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, with [M+1]+ ions commonly observed .

Q. How can researchers determine the LogP value experimentally?

- Methodological Answer : Use reversed-phase HPLC with a C18 column and a gradient of acetonitrile/water. Compare retention times against standards with known LogP values. Computational tools like DFT-based COSMO models or software (e.g., ChemAxon) can estimate LogP but require validation with experimental data .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity or interaction with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the trifluoromethyl group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity .

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., 2-hydroxyquinoline 8-monooxygenase, a metabolizing enzyme ). Focus on hydrogen bonding with the quinolinone carbonyl and hydrophobic interactions with the trifluoromethyl group .

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. antioxidant) be resolved?

- Methodological Answer :

- Dose-Response Studies : Test the compound across a wide concentration range (e.g., 1–100 µg/mL) to identify activity thresholds. For example, fluoro-substituted derivatives show antimicrobial activity at MIC values of 16–32 µg/mL but may require higher doses for antioxidant effects .

- Assay Standardization : Use consistent microbial strains (e.g., P. aeruginosa ATCC 27853) and antioxidant protocols (e.g., DPPH radical scavenging) to minimize variability .

Q. What strategies improve the compound’s metabolic stability in pharmacokinetic studies?

- Methodological Answer :

- Enzymatic Profiling : Incubate the compound with liver microsomes to identify metabolic hotspots. The trifluoromethyl group resists oxidation, but the methoxy groups may undergo demethylation .

- Structural Modification : Introduce electron-donating groups (e.g., methyl) at the 3-position to block cytochrome P450-mediated degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.